4-甲氧基-6-硝基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

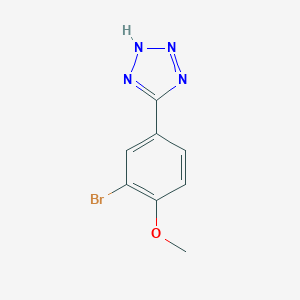

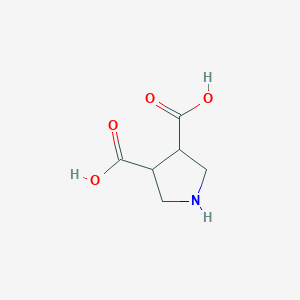

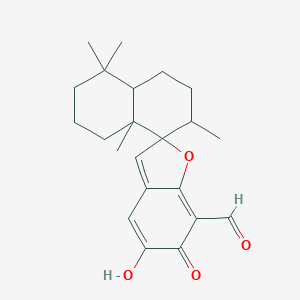

“4-Methoxy-6-nitro-1H-indole” is a chemical compound with the molecular formula C9H8N2O3 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 6-methoxy-4-nitro-1H-indole .

Synthesis Analysis

The synthesis of indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, has been a topic of interest in recent years . The total synthesis of ibogaine, a related compound, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .Physical And Chemical Properties Analysis

“4-Methoxy-6-nitro-1H-indole” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.17 . The compound is stored at a temperature of 2-8°C .科学研究应用

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have shown potential in combating microbes . Their unique structure allows them to interact with various biological targets, making them effective antimicrobial agents .

Treatment of Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological activities makes them versatile in addressing different types of health issues .

Antiviral Activity

Some indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-HIV Activity

Indole derivatives have also been explored for their anti-HIV activity . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported for their potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives possess antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related health problems .

Antidiabetic Activity

Indole derivatives have been studied for their antidiabetic activity . They can potentially help regulate blood sugar levels and manage diabetes .

Antimalarial Activity

Indole derivatives have shown potential as antimalarial agents . Their unique structure allows them to inhibit the life cycle of malaria parasites .

安全和危害

未来方向

Indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

作用机制

Target of Action

It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and changes depend on the structure of the derivative and the nature of the target.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific derivative and its targets.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that they can have diverse molecular and cellular effects .

属性

IUPAC Name |

4-methoxy-6-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWRLNBFXLPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646346 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175913-41-4 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)